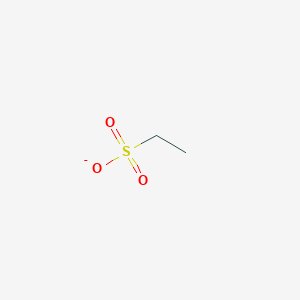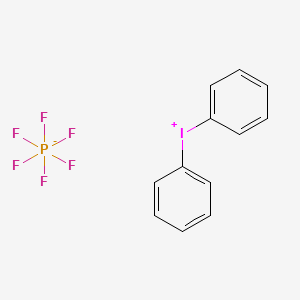
Ethanesulfonate
概要
説明
Ethanesulfonate is an alkanesulfonate in which the alkyl group directly linked to the sulfonate functionality is ethyl. It is a conjugate base of an ethanesulfonic acid.
科学的研究の応用
Methane Biosynthesis Inhibition
Ethanesulfonate analogues like bromoethanesulfonate and chloroethanesulfonate have been identified as potent inhibitors of methane biosynthesis. They exhibit this action by inhibiting methyl-coenzyme M reductase, an enzyme system found in extracts of Methanobacterium thermoautotrophicum (Gunsalus et al., 1978).
Role in Methanol Conversion
In the context of methanol conversion by Methanosarcina barkeri, 2-(methylthio)ethanesulfonate (CH3S-CoM) acts as an intermediate. The enzymatic system involved in this process has been studied, revealing insights into the biochemical pathways of methanol utilization (Meijden et al., 1983).
Transport and Metabolism in Algae
Chlorella fusca utilizes a specific uptake system for ethanesulfonate. This uptake is highly specific, energy-dependent, and results in the metabolism of ethanesulfonate to sulfate. This study highlights the distinct metabolic pathways in algae for sulfonate compounds (Biedlingmaier & Schmidt, 1986).
Environmental Degradation of Herbicide Metabolites
Research on the bacterial desulfonation of ethanesulfonate, specifically as a metabolite of the chloroacetanilide herbicide Metazachlor, has been conducted. This study shows how certain bacteria can utilize ethanesulfonate as a sulfur source and convert it to glycolate, highlighting microbial roles in the environmental degradation of herbicides (Laue et al., 1996).
Use in Dye-Sensitized Solar Cells
Sodium ethanesulfonate (SES) was found to enhance the performance of dye-sensitized solar cells (DSSCs) when adsorbed on photoelectrode surfaces. This modification led to increased power conversion efficiency, showcasing the potential of ethanesulfonate derivatives in renewable energy technologies (Kim et al., 2017).
Sulfur Source for Photosynthetic Organisms
Some green algae and cyanobacteria can use ethanesulfonic acid as their sole sulfur source. This ability is correlated with the development of specific uptake systems for sulfonates, indicating a unique adaptation in certain photosynthetic organisms (Biedlingmaier et al., 1986).
特性
製品名 |
Ethanesulfonate |
|---|---|
分子式 |
C2H5O3S- |
分子量 |
109.13 g/mol |
IUPAC名 |
ethanesulfonate |
InChI |
InChI=1S/C2H6O3S/c1-2-6(3,4)5/h2H2,1H3,(H,3,4,5)/p-1 |
InChIキー |
CCIVGXIOQKPBKL-UHFFFAOYSA-M |
正規SMILES |
CCS(=O)(=O)[O-] |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-phenoxyacetamide](/img/structure/B1225527.png)
![5-methyl-3-[(4-pentoxyphenyl)methylthio]-1H-1,2,4-triazole](/img/structure/B1225528.png)
![2-[cyclohexyl-(4-methylphenyl)sulfonylamino]-N-(3-methoxypropyl)acetamide](/img/structure/B1225531.png)
![2-(4-Chlorophenyl)-3-(4-methoxyphenyl)-4,5-dihydroimidazo[1,2-a]quinolin-10-ium](/img/structure/B1225532.png)
![6-chloro-N-[(6-chloro-5-imidazo[2,1-b]thiazolyl)-oxomethyl]-N-(5-chloro-2-pyridinyl)-5-imidazo[2,1-b]thiazolecarboxamide](/img/structure/B1225533.png)
![1-[4-(Difluoromethylthio)phenyl]-3-(phenylmethyl)thiourea](/img/structure/B1225534.png)
![N,N-diethyl-3-[5-(ethylthio)-4-(phenylmethyl)-1,2,4-triazol-3-yl]benzenesulfonamide](/img/structure/B1225537.png)
![5-Methyl-7-(trifluoromethyl)-2-thiazolo[4,5-b]pyridinamine](/img/structure/B1225542.png)
![2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methoxyphenyl)benzamide](/img/structure/B1225544.png)
![2-[2-[[3-(1,3-Benzoxazol-2-yl)anilino]-oxomethyl]phenyl]benzoic acid](/img/structure/B1225545.png)



![5-[[[5-(4-Chlorophenyl)-2-(trifluoromethyl)-3-furanyl]-oxomethyl]amino]-2-(4-morpholinyl)benzoic acid methyl ester](/img/structure/B1225550.png)